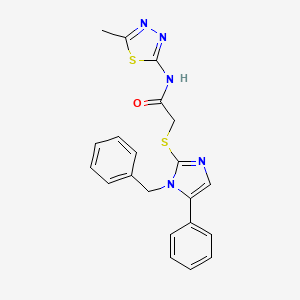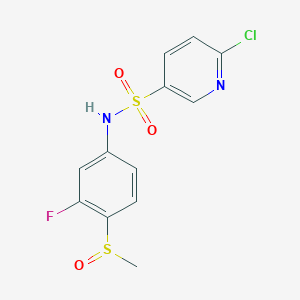
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide, also known as CFTRinh-172, is a compound that has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF) and other related diseases.
作用机制
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide works by inhibiting the function of the CFTR protein, which regulates the movement of salt and water in and out of cells. It binds to a specific site on the CFTR protein, preventing it from opening and allowing ions to pass through. This results in increased hydration of the airway surface liquid, which can improve respiratory function in CF patients.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the hydration of the airway surface liquid, which can improve respiratory function in CF patients. It has also been shown to reduce inflammation and mucus production in the airways.
实验室实验的优点和局限性
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide has a number of advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential therapeutic applications. It is also relatively easy to synthesize and can be obtained from commercial sources.
One limitation of this compound is that it can be toxic at high concentrations. It is important to carefully control the concentration of this compound in lab experiments to avoid toxicity. It is also important to note that this compound is a specific inhibitor of the CFTR protein and may not be effective in treating diseases that do not involve CFTR dysfunction.
未来方向
There are a number of future directions for research on 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide. One area of focus is improving the efficacy and safety of the compound for use in clinical trials. Researchers are also exploring the potential applications of this compound in treating other diseases, such as COPD and asthma.
Another area of focus is studying the mechanism of action of this compound in more detail. Researchers are exploring the specific binding site of this compound on the CFTR protein and how it interacts with other proteins and molecules in the cell.
Finally, researchers are exploring the potential for developing new compounds that are more effective and less toxic than this compound. These compounds may have improved efficacy and safety profiles and may be more effective in treating a wider range of diseases.
合成方法
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide is a synthetic compound that was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves the reaction of 3-chloronicotinoyl chloride with 3-fluoro-4-methanesulfinylaniline to form 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)nicotinamide, which is then reacted with sodium sulfonate to produce this compound.
科学研究应用
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF) and other related diseases. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the movement of salt and water in and out of cells.
This compound has been shown to inhibit the function of the CFTR protein, which can lead to improved respiratory function in CF patients. It has also been studied for its potential applications in treating other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
属性
IUPAC Name |
6-chloro-N-(3-fluoro-4-methylsulfinylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O3S2/c1-20(17)11-4-2-8(6-10(11)14)16-21(18,19)9-3-5-12(13)15-7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRIWTWMARCXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2445250.png)
![Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2445251.png)
![1-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2445252.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2445253.png)

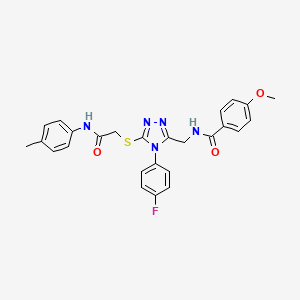
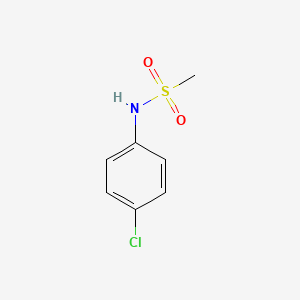
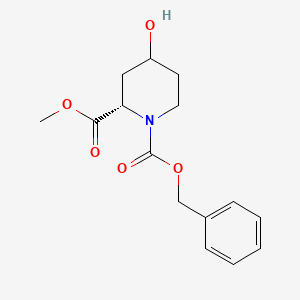
![2-[3-(Aminomethyl)phenyl]isoindole-1,3-dione](/img/structure/B2445262.png)
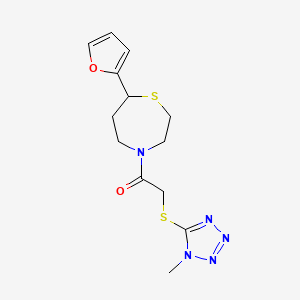

![2-(3,4-dimethoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2445265.png)

